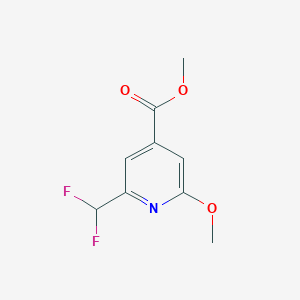

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-14-7-4-5(9(13)15-2)3-6(12-7)8(10)11/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUYVQQAOLNRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=N1)C(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

A common precursor is 2,6-dichloro-3-trifluoromethylpyridine or related halogenated pyridines, which allow for regioselective nucleophilic substitution and functional group transformations.

- 2,6-Dichloro-3-trifluoromethylpyridine is used for regioselective nucleophilic substitution at the 6-position with methoxide, followed by conversion of the trifluoromethyl group to a methoxycarbonyl group at the 4-position via base-mediated hydrolysis and acid treatment.

Introduction of the Difluoromethyl Group

The difluoromethyl group can be introduced through:

- Direct substitution reactions using difluoromethylating agents on suitable pyridine intermediates.

- Halogen exchange and functional group interconversion starting from trifluoromethylpyridine derivatives, where selective defluorination or fluorination steps yield difluoromethyl groups.

While specific detailed protocols for the difluoromethylation of methyl 2-methoxypyridine-4-carboxylate derivatives are limited in the literature, methods involving trifluoromethyl precursors and subsequent selective fluorination/defluorination are common in fluoropyridine chemistry.

Methoxylation at the 6-Position

Methoxylation is typically achieved via nucleophilic aromatic substitution:

- Treatment of 2,6-dichloropyridine derivatives with sodium methoxide results in selective substitution at the 6-position due to electronic and steric effects.

- This step is often followed by purification via recrystallization to isolate the 6-methoxypyridine intermediate in high yield (up to 87%).

Conversion of Trifluoromethyl to Methoxycarbonyl Group

The transformation of the trifluoromethyl group at the 4-position to a methyl ester involves:

- Treatment with a large excess of sodium methoxide.

- Followed by acid hydrolysis to yield the methyl carboxylate.

This step is crucial for installing the carboxylate functionality in the final compound.

Summary Table of Preparation Steps

Research Findings and Practical Considerations

Regioselectivity : The substitution reactions on the pyridine ring are highly regioselective due to electronic effects of substituents and reaction conditions, enabling selective functionalization at the 6-position without affecting other positions.

Yield and Scalability : The described methods have been demonstrated on multi-kilogram scales with minimal yield loss, indicating practical applicability for industrial synthesis.

Fluorination Techniques : The difluoromethylation step is often the most challenging, requiring careful choice of fluorinating agents and conditions to avoid over-fluorination or side reactions. Vapor-phase chlorination/fluorination and stepwise liquid-phase methods are documented for related trifluoromethylpyridine derivatives, which can be adapted for difluoromethyl analogs.

Purification : Recrystallization is preferred over chromatography for purification of intermediates to enhance scalability and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate serves as a valuable building block in the synthesis of pharmaceutical compounds. The difluoromethyl group is known to enhance the biological activity of drugs by modulating their pharmacokinetic properties.

Case Studies

- Anticancer Agents : Research has indicated that compounds containing difluoromethyl groups exhibit increased potency against cancer cell lines. For instance, derivatives of this pyridine compound have been explored for their ability to inhibit specific kinases involved in tumor growth and proliferation .

- Antimicrobial Activity : Studies have shown that this compound derivatives possess significant antimicrobial properties, making them candidates for developing new antibiotics .

Agrochemicals

The compound is also being investigated for its potential use in agrochemical formulations. Its structural characteristics allow it to function as an effective herbicide or pesticide.

Applications in Herbicides

- Mechanism of Action : The difluoromethyl group enhances the lipophilicity of the molecule, facilitating better absorption and translocation within plant systems. This property is crucial for herbicides targeting specific biochemical pathways in plants .

- Field Trials : Various field trials have demonstrated the efficacy of difluoromethylated pyridines in controlling weed populations with minimal impact on non-target species, suggesting a promising avenue for sustainable agricultural practices .

Materials Science

In materials science, this compound is being explored for its potential use in developing advanced materials with specific functional properties.

Polymer Chemistry

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can impart unique properties such as increased thermal stability and chemical resistance, making it suitable for applications in coatings and sealants .

- Nanocomposites : Research indicates that adding difluoromethylated compounds into nanocomposite materials enhances their mechanical strength and barrier properties, which are essential for packaging applications .

Chemical Synthesis

This compound is utilized as an intermediate in various synthetic pathways due to its reactivity.

Synthetic Routes

- Difluoromethylation Reactions : It has been employed in late-stage difluoromethylation processes, allowing chemists to introduce the difluoromethyl group into complex organic molecules efficiently .

- Cross-Coupling Reactions : The compound can participate in cross-coupling reactions, expanding the toolbox available for synthetic chemists looking to create diverse chemical libraries .

Wirkmechanismus

The mechanism of action of methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity. Detailed studies are required to fully understand the molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other difluoromethylated isonicotinates and related derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness

methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and difluoromethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

Methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate is a fluorinated pyridine derivative that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a difluoromethyl group and a methoxy substituent, exhibits potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The difluoromethyl group acts as a bioisostere, enhancing the compound's ability to engage with enzymes and receptors through hydrogen bonding. This interaction can modulate key biological pathways, leading to antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses significant antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. Its structural similarities to known antimicrobial agents may contribute to its efficacy in combating resistant strains .

- Anticancer Potential : The compound has shown promise in cancer research, particularly in inhibiting specific enzymes involved in tumor growth. Studies have indicated that modifications on the pyridine ring can enhance its potency against certain cancer cell lines, suggesting potential therapeutic applications in oncology .

- Enzyme Inhibition : this compound may also exhibit enzyme inhibitory properties. Similar compounds have been investigated as inhibitors of key metabolic enzymes, indicating that this compound could play a role in metabolic regulation .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the presence of the difluoromethyl and methoxy groups significantly impacts the biological activity of this compound. Modifications to these substituents can enhance or diminish the compound's potency against specific microbial and cancerous cells. The following table summarizes key findings from SAR studies:

| Substituent Modification | Biological Activity Impact |

|---|---|

| Addition of difluoromethyl group | Increased lipophilicity and metabolic stability |

| Presence of methoxy group | Enhanced enzyme binding affinity |

| Alteration on pyridine ring | Significant changes in antimicrobial potency |

Research Findings and Case Studies

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of difluoromethylated pyridines against Pseudomonas aeruginosa, demonstrating the potential for developing new antibiotics targeting resistant strains.

- Cancer Research : In vitro studies have shown that this compound inhibits cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The compound's ability to disrupt specific signaling pathways involved in tumor growth has been a focal point for further investigation .

- Enzyme Binding Studies : Fragment-based drug discovery approaches have identified binding affinities for enzymes critical to bacterial cell wall biosynthesis. Compounds structurally related to this compound demonstrated promising results in these studies, indicating potential as enzyme inhibitors .

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 2-(difluoromethyl)-6-methoxypyridine-4-carboxylate?

Answer:

The synthesis typically involves multi-step strategies. A common approach begins with functionalizing a pyridine core:

- Halogenation : Bromination or chlorination at position 2 of a pre-substituted pyridine (e.g., 6-methoxy-4-carboxylate derivatives) to introduce a halogen, followed by nucleophilic substitution with a difluoromethyl group. For example, methyl 2-bromo-6-methylpyridine-4-carboxylate (CAS: 884494-71-7) could serve as a precursor for difluoromethylation .

- Cyclization Reactions : The Biginelli reaction, which combines aldehydes, β-ketoesters, and urea/thioureas, can generate dihydropyrimidinone intermediates. These intermediates may undergo oxidation and functionalization to introduce fluorinated groups .

- Fluorination Methods : Electrophilic or nucleophilic fluorinating agents (e.g., DAST or Deoxo-Fluor) are used to introduce difluoromethyl groups under controlled conditions .

Advanced: How can researchers optimize the difluoromethylation step to improve yield and selectivity?

Answer:

Optimization strategies include:

- Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) may enhance cross-coupling efficiency in halogen-difluoromethyl exchanges. For example, Pd-mediated reactions under inert atmospheres (N₂/Ar) reduce side reactions .

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C improve reagent solubility, while lower temperatures minimize decomposition.

- Monitoring Tools : Real-time analysis via GC-MS or HPLC ensures reaction progress tracking. Post-reaction purification (e.g., column chromatography or recrystallization) enhances purity .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Detects ester (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Advanced: How can researchers address contradictions in NMR data when analyzing derivatives?

Answer:

Discrepancies often arise from dynamic processes (e.g., rotamerism) or impurities. Mitigation strategies:

- 2D NMR Experiments : HSQC and HMBC resolve signal overlaps and confirm connectivity.

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts, aiding assignment .

- Variable-Temperature NMR : Identifies conformational exchange broadening signals .

Basic: What are the primary research applications of this compound?

Answer:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antimicrobial agents due to its electron-withdrawing difluoromethyl group, which enhances metabolic stability .

- Structure-Activity Relationship (SAR) Studies : Modifications at positions 2, 4, and 6 explore bioactivity trends .

Advanced: What strategies enable regioselective functionalization of the pyridine ring for derivative synthesis?

Answer:

- Directing Groups : Install temporary groups (e.g., -B(OH)₂) to steer C-H activation at specific positions.

- Protection/Deprotection : Protect the methoxy group during halogenation to prevent undesired substitutions .

- Transition Metal Catalysis : Pd-catalyzed cross-couplings (Suzuki, Negishi) enable selective aryl/alkyl introductions .

Basic: How is compound purity validated in academic research?

Answer:

- Chromatography : HPLC (≥95% purity) with UV detection at λ = 254 nm.

- Elemental Analysis : Matches theoretical C/H/N/F content.

- Melting Point : Sharp melting range confirms crystallinity .

Advanced: What computational tools assist in predicting the compound’s reactivity and stability?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and conformational flexibility.

- Quantum Mechanics (QM) : Calculate Fukui indices to predict electrophilic/nucleophilic sites.

- Docking Studies : Assess binding affinities to biological targets (e.g., enzymes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.